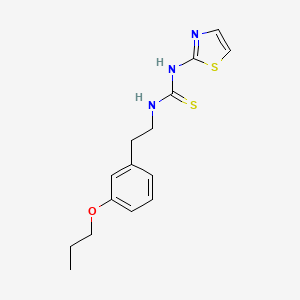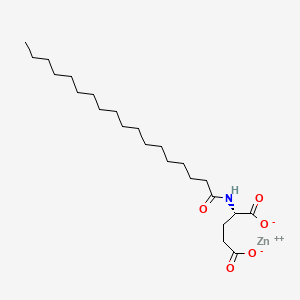
Thiourea, N-(2-(3-propoxyphenyl)ethyl)-N'-2-thiazolyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiourea, N-(2-(3-propoxyphenyl)ethyl)-N’-2-thiazolyl- is a synthetic organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Thiourea, N-(2-(3-propoxyphenyl)ethyl)-N’-2-thiazolyl- typically involves the reaction of 2-(3-propoxyphenyl)ethylamine with 2-thiazolyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under controlled temperature conditions. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product. The resulting compound is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of Thiourea, N-(2-(3-propoxyphenyl)ethyl)-N’-2-thiazolyl- can be scaled up by optimizing the reaction conditions and using larger quantities of reactants. Continuous flow reactors and automated synthesis systems can be employed to enhance the efficiency and yield of the production process. The use of high-purity starting materials and advanced purification techniques ensures the production of a high-quality compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Thiourea, N-(2-(3-propoxyphenyl)ethyl)-N’-2-thiazolyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride, and other hydride donors.
Substitution: Amines, alcohols, and other nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted thiourea derivatives.
Applications De Recherche Scientifique
Thiourea, N-(2-(3-propoxyphenyl)ethyl)-N’-2-thiazolyl- has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of Thiourea, N-(2-(3-propoxyphenyl)ethyl)-N’-2-thiazolyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to alterations in metabolic pathways. The presence of the thiazolyl group allows the compound to interact with sulfur-containing biomolecules, potentially disrupting their normal function. Additionally, the propoxyphenyl group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.
Comparaison Avec Des Composés Similaires
Thiourea, N-(2-(3-propoxyphenyl)ethyl)-N’-2-thiazolyl- can be compared with other thiourea derivatives, such as:
Thiourea, N-(2-phenylethyl)-N’-2-thiazolyl-: Lacks the propoxy group, which may result in different chemical properties and biological activities.
Thiourea, N-(2-(4-methoxyphenyl)ethyl)-N’-2-thiazolyl-: Contains a methoxy group instead of a propoxy group, potentially affecting its reactivity and applications.
Thiourea, N-(2-(3-chlorophenyl)ethyl)-N’-2-thiazolyl-: The presence of a chlorine atom may influence the compound’s chemical stability and biological interactions.
The unique combination of the propoxyphenyl and thiazolyl groups in Thiourea, N-(2-(3-propoxyphenyl)ethyl)-N’-2-thiazolyl- distinguishes it from other similar compounds and contributes to its specific chemical and biological properties.
Propriétés
Numéro CAS |
172505-80-5 |
|---|---|
Formule moléculaire |
C15H19N3OS2 |
Poids moléculaire |
321.5 g/mol |
Nom IUPAC |
1-[2-(3-propoxyphenyl)ethyl]-3-(1,3-thiazol-2-yl)thiourea |
InChI |
InChI=1S/C15H19N3OS2/c1-2-9-19-13-5-3-4-12(11-13)6-7-16-14(20)18-15-17-8-10-21-15/h3-5,8,10-11H,2,6-7,9H2,1H3,(H2,16,17,18,20) |
Clé InChI |
SFBMOPFFXDMZCI-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=CC=CC(=C1)CCNC(=S)NC2=NC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















